molecular formula C9H9Cl2NO3 B8030820 2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene

2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene

Cat. No.: B8030820
M. Wt: 250.08 g/mol
InChI Key: QPESCWVLWYRRLI-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene is an aromatic compound with a benzene ring substituted by two chlorine atoms, a nitro group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene typically involves electrophilic aromatic substitution reactionsThe nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-1-nitro-4-(propan-2-yloxy)benzene is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-dichloro-1-nitro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-5(2)15-7-4-3-6(12(13)14)8(10)9(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPESCWVLWYRRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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